molecular formula C15H6F6N4S B2713325 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-24-6

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No. B2713325
CAS RN: 338962-24-6
M. Wt: 388.29
InChI Key: IXVSOOCAVWSCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a heterocyclic compound. It belongs to the class of triazoles, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is likely to be complex due to the presence of multiple rings and functional groups. The presence of the triazole ring, which contains two carbon and three nitrogen atoms, is a key feature of this compound .


Chemical Reactions Analysis

The chemical reactions involving “9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” are likely to be diverse, given the reactivity of the triazole ring and the presence of other functional groups. For instance, triazole derivatives have been reported to undergo reactions such as aromatic nucleophilic substitution .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine:

Antibacterial Agents

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine: has shown promising antibacterial properties. Its unique structure allows it to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Research

This compound has been investigated for its anticancer properties. Its ability to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) makes it a valuable molecule in cancer research. Studies have shown that it can target specific cancer cell lines, reducing tumor growth and potentially enhancing the efficacy of existing chemotherapy treatments .

Anti-inflammatory Applications

Research has indicated that 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Agents

The compound has also been explored for its antiviral capabilities. Its mechanism of action involves disrupting viral replication processes, making it a potential candidate for treating viral infections. This includes research into its effectiveness against viruses like influenza and potentially even emerging viral threats .

Enzyme Inhibition

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine: has been studied for its ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes. By inhibiting these enzymes, the compound can modulate biochemical pathways, offering therapeutic potential for conditions like diabetes and metabolic disorders .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments aimed at preserving cognitive function and slowing disease progression .

Antioxidant Properties

The antioxidant properties of 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine have been a subject of interest. Its ability to scavenge free radicals and reduce oxidative stress can be beneficial in preventing cellular damage and aging. This application is particularly relevant in the context of chronic diseases and overall health maintenance .

Drug Development and Design

Finally, this compound serves as a valuable scaffold in drug development. Its unique chemical structure allows for modifications that can enhance its pharmacological properties. Researchers use it as a starting point to design new drugs with improved efficacy and reduced side effects, making it a cornerstone in medicinal chemistry .

Future Directions

Given the versatile biological activities of triazole derivatives , “9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine” could be a potential candidate for further investigation in drug design and discovery. Future research could focus on exploring its biological activities, optimizing its synthesis, and studying its mechanism of action.

properties

IUPAC Name

9-thiophen-2-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F6N4S/c16-14(17,18)8-6-10(15(19,20)21)22-12-7(8)3-4-11-23-24-13(25(11)12)9-2-1-5-26-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVSOOCAVWSCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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